molecular formula C24H23N3O2S B2716048 3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 434295-88-2

3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B2716048
CAS No.: 434295-88-2
M. Wt: 417.53
InChI Key: UGQCOPMCBXITCA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with potential applications in various fields . It contains functional groups such as amine, furan, and carboxamide, which could contribute to its reactivity and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups . For example, the amine group could participate in reactions such as condensation or substitution . The furan ring could undergo reactions such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups could affect its solubility, while the multiple rings could influence its stability and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds related to 3-amino-4-(furan-2-yl)-N-(p-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves complex chemical reactions aimed at introducing or modifying functional groups to achieve desired structural features. For instance, the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or related esters has been utilized to generate a variety of heterocyclic compounds bearing pyridinyl, furanyl, or thienyl substituents. These processes are foundational in developing new molecules with potential biological or material applications (Brown & Cowden, 1982).

Antiproliferative Activity

Research into thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including structures similar to the compound , has shown promising antiproliferative activity against various cancer cell lines. These studies focus on synthesizing and testing compounds for their ability to inhibit cell growth, with some derivatives demonstrating significant activity against melanoma and breast cancer cell lines. Molecular modeling suggests the importance of specific interactions between the compounds and target proteins, highlighting the compound's potential in cancer therapy (Hung et al., 2014).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, closely related to the compound of interest, have been investigated for their antiprotozoal properties. These studies reveal that specific structural modifications can lead to compounds with high DNA affinity and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively (Ismail et al., 2004).

Chemical Structure and Nonlinear Optical (NLO) Properties

Further research into compounds like this compound has extended to their chemical structure characterization and exploration of their potential non-linear optical properties. Studies have demonstrated the synthesis of related compounds through multicomponent reactions and characterized them using various spectroscopic techniques. Computational studies have supported these findings, providing insights into the compounds' NLO properties and potential applications in materials science (Jayarajan et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the retrieved papers . As with any chemical, appropriate safety precautions should be taken when handling it.

Properties

IUPAC Name

6-amino-8-(furan-2-yl)-N-(4-methylphenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-14-9-11-15(12-10-14)26-23(28)22-21(25)20-19(18-8-5-13-29-18)16-6-3-2-4-7-17(16)27-24(20)30-22/h5,8-13H,2-4,6-7,25H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQCOPMCBXITCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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